Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate is a synthetic organic compound classified as an indazole derivative. This compound features a unique molecular structure that includes a fluorophenyl group, an isopropyl group, and a carboxylate ester functional group attached to the indazole core. Indazole derivatives are recognized for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications, particularly in pharmacology and medicinal chemistry.
The synthesis of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate typically involves multi-step synthetic routes. A common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts, solvents, and precise temperature and pressure settings to optimize yield and purity.
For instance, one approach may involve the reaction of 4-fluorobenzaldehyde with isopropyl hydrazine to form an indazole intermediate, which is then subjected to carboxylation to yield the final product. The industrial production may utilize optimized reaction conditions to ensure scalability and efficiency .
Key technical parameters in the synthesis process include:
The molecular formula of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate is . Its structural representation includes:
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
These identifiers facilitate the unambiguous representation of the chemical structure in databases .
Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate can participate in various chemical reactions typical of indazole derivatives. These may include:
The reactivity of this compound depends on its functional groups, particularly the electron-withdrawing effects of the fluorine atom, which can influence nucleophilicity and electrophilicity in chemical reactions.
The mechanism of action for methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors within biological systems.
Upon administration, this compound may bind to target proteins or receptors, modulating their activity. This interaction can influence various cellular signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Research indicates that indazole derivatives often exhibit significant biological activities, including inhibition of specific kinases involved in cell signaling pathways . Detailed studies on its mechanism are essential for understanding its therapeutic potential.
Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate typically exhibits:
Key chemical properties include:
Relevant data on these properties are crucial for applications in drug formulation and development .
Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate has several scientific applications:
Research continues to explore its full range of applications across medicinal chemistry and material science fields .
The indazole nucleus—a bicyclic system fusing benzene with pyrazole—confers unique physicochemical properties critical for drug development. Its aromatic character enables π-stacking interactions with biological targets, while the pyrazole nitrogen atoms facilitate hydrogen bonding and coordination chemistry. This versatility is exemplified by YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole), an indazole derivative that inhibits hypoxia-inducible factor-1 (HIF-1) and stimulates soluble guanylate cyclase (sGC), leading to therapeutic effects in thrombosis, cancer, and inflammation [3]. Modifications at the N1 and C3 positions of indazole profoundly influence bioactivity, as demonstrated by Riociguat, an FDA-approved sGC stimulator derived from YC-1 structural optimizations [3].
Recent synthetic advances enable precise functionalization of indazole cores. Key methods include:
Table 1: Bioactive Indazole Derivatives and Their Targets
Compound | Indazole Substitution | Primary Target | Therapeutic Application |
---|---|---|---|
YC-1 | 1-Benzyl, 3-(furan-2-yl) | sGC, HIF-1α | Antiplatelet, anticancer |
Riociguat | 1-Carboxypropyl, 3-pyrimidine | sGC | Pulmonary hypertension |
Methyl 1H-indazole-3-carboxylate | Unsubstituted, C3-methyl ester | Synthetic intermediate | Building block for SAR studies [5] |
The strategic incorporation of fluorinated aryl groups—particularly 4-fluorophenyl—enhances pharmacokinetic and pharmacodynamic properties through three key mechanisms:
In sGC inhibitors like YC-1 analogs, 4-fluorobenzyl groups at N1 boost potency by 3–5-fold compared to non-fluorinated analogs [3]. Similarly, CFTR potentiators featuring fluorinated indazoles exhibit enhanced target engagement in docking studies due to hydrophobic interactions with Phe312 and Tyr304 residues [7].
This compound exemplifies rational optimization of indazole pharmacophores. Key structural features include:
Table 2: Physicochemical Properties of Methyl 4-(4-Fluorophenyl)-1-Isopropyl-1H-Indazole-3-Carboxylate
Property | Value | Method/Source |
---|---|---|
CAS Registry Number | 1350760-40-5 | Commercial standard [1] |
Molecular Formula | C₁₈H₁₇FN₂O₂ | High-resolution MS [1] |
Molecular Weight | 312.34 g/mol | Calculated [1] |
Purity Specification | ≥95% | HPLC analysis [1] |
Long-Term Storage | Cool, dry environment | Stability studies [1] |
Synthetic routes to this compound leverage innovations in indazole chemistry:
Biological profiling reveals dual-targeting potential:
Future directions include hydrolyzing the C3-methyl ester to access carboxylic acid derivatives (e.g., 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, CID 206430) for enhanced polarity or metalloenzyme targeting [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1